![molecular formula C28H26N4O5 B2449885 N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 902161-98-2](/img/new.no-structure.jpg)
N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound exhibits a variety of biological activities due to its unique structural features, including a benzyl group, a methoxyphenyl moiety, and a tetrahydroquinazoline core. The presence of multiple functional groups enhances its potential reactivity and interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is C20H22N4O4, and its structure includes:
- Benzyl Group : Contributes to hydrophobic interactions.
- Methoxyphenyl Moiety : Enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
- Tetrahydroquinazoline Core : Known for various pharmacological activities.
Biological Activities
Research indicates that N-benzyl derivatives often interact with various biological targets such as enzymes and receptors involved in inflammation and cancer progression. Notable activities include:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors linked to cancer progression and inflammatory responses.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some related compounds along with their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Formoterol | Long-chain amine with a methoxy group | Bronchodilator; anti-inflammatory |
Alprenolol | Beta-blocker with aromatic rings | Antihypertensive; antiarrhythmic |
Bromocriptine | Dihydroergot alkaloid with multiple rings | Dopamine receptor agonist; antiparkinsonian |
This compound stands out due to its specific combination of functional groups and structural complexity which may confer unique pharmacological properties not observed in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives. For example:
- Cytotoxicity Studies : A study demonstrated that similar compounds exhibited cytotoxic effects against A431 human epidermoid carcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer pathways.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound features a tetrahydroquinazoline core with critical substituents:
- A prop-2-en-1-yl (allyl) group at position 3, which may enhance electrophilic reactivity for covalent binding to biological targets.
- A 4-methoxyphenylamino-oxoethyl side chain at position 1, contributing to hydrogen-bonding interactions with enzymes or receptors.
- A benzyl-carboxamide group at position 7, influencing solubility and target affinity . These groups collectively modulate pharmacokinetic properties and target selectivity.
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Condensation of a quinazoline precursor with 4-methoxyphenyl isocyanate to introduce the oxoethylamine moiety.
- Step 2 : Allylation at position 3 using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Benzylation via nucleophilic substitution with benzyl chloride. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., allyl group geometry).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~500-550 g/mol).
- HPLC-PDA : Assesses purity (>95% required for biological assays). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or impurities, necessitating repeat synthesis .
Q. How is the compound initially screened for biological activity?
- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature control : Lowering reaction temperature during allylation (Step 2) to 0–5°C reduces side-product formation.
- Solvent optimization : Replacing DMF with acetonitrile in Step 1 improves solubility of intermediates.
- Catalyst screening : Use of Pd(OAc)₂ in Suzuki-Miyaura coupling for benzylation enhances regioselectivity .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Allyl group substitution : Replacing prop-2-en-1-yl with bulkier groups (e.g., cyclopentyl) reduces cytotoxicity but increases metabolic stability.
- Methoxy position : Moving the methoxy group from the 4- to 3-position on the phenyl ring decreases kinase inhibition by 40% .
- Benzyl vs. phenethyl : Substituting benzyl with phenethyl at position 7 improves blood-brain barrier penetration .
Q. How can contradictions in spectral or biological data be resolved?
- Contradictory NMR peaks : Use 2D-COSY or NOESY to distinguish between rotational isomers.
- Variable IC₅₀ values : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.
- Unexpected toxicity : Conduct metabolite profiling (LC-MS) to identify reactive intermediates .
Q. What strategies improve in vitro-to-in vivo translation of activity?
- Prodrug design : Introduce hydrolyzable esters at the carboxamide to enhance bioavailability.
- Plasma stability assays : Incubate the compound with mouse/human plasma (37°C, 24 hrs) to assess degradation.
- PK/PD modeling : Use allometric scaling from rodent data to predict human dosing .
Q. How is solubility and stability addressed in formulation studies?
- Co-solvent systems : Use PEG-400/water mixtures to achieve >1 mg/mL solubility.
- Lyophilization : Stabilize the compound as a lyophilized powder (pH 7.4 buffer) for long-term storage.
- Forced degradation studies : Expose to UV light, heat (40°C), and acidic/basic conditions to identify degradation pathways .
Q. What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify binding poses.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Propriétés
Numéro CAS |
902161-98-2 |
---|---|
Formule moléculaire |
C28H26N4O5 |
Poids moléculaire |
498.539 |
Nom IUPAC |
N-benzyl-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-15-31-27(35)23-14-9-20(26(34)29-17-19-7-5-4-6-8-19)16-24(23)32(28(31)36)18-25(33)30-21-10-12-22(37-2)13-11-21/h3-14,16H,1,15,17-18H2,2H3,(H,29,34)(H,30,33) |
Clé InChI |
MUJUTDQZUAWTEL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.